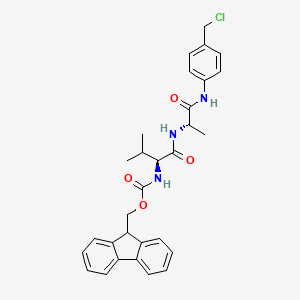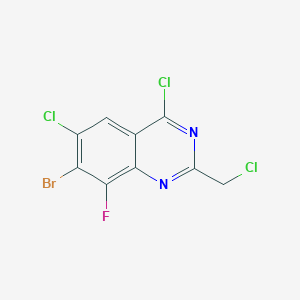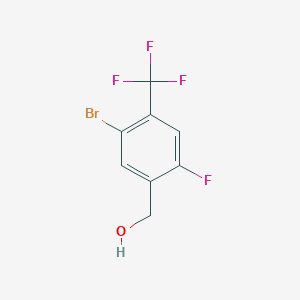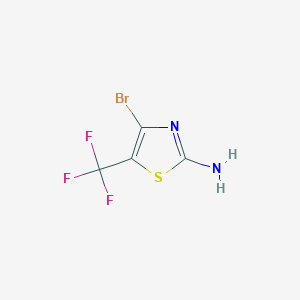
4-Bromo-5-(trifluoromethyl)thiazol-2-amine
Overview
Description
4-Bromo-5-(trifluoromethyl)thiazol-2-amine is a chemical compound with the molecular weight of 247.04 . It is a derivative of thiazol-2-amine, which is a heterocyclic compound containing a thiazole ring, a five-membered ring with two heteroatoms (one sulfur atom and one nitrogen atom) .
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives, including 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, has been reported in several studies . One common method involves the Mannich reaction with secondary amines . Another method employs the Gabriel synthesis using the Lawesson reagent .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-(trifluoromethyl)thiazol-2-amine is represented by the InChI code1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10) . This indicates that the compound contains one bromine atom, three fluorine atoms, two nitrogen atoms, one sulfur atom, and four carbon atoms .
Scientific Research Applications
Synthesis and Development of Biological Scaffolds
4-Bromo-5-(trifluoromethyl)thiazol-2-amine is utilized in the synthesis of various biologically significant scaffolds. For instance, a method for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which are of biological interest, employs a process involving primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone (Dalmal et al., 2014).
Use in Drug Discovery Programs
Compounds derived from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine show potential in drug discovery. A synthetic protocol developed for 1,3-dibromo-1,1-difluoro-2-propanone, for instance, has applications in creating thiazoles, which are promising candidates in drug discovery (Colella et al., 2018).
Development of Antimicrobial Agents
New series of thiazole derivatives, synthesized from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, demonstrate notable antimicrobial activities. These derivatives have shown promise in combating various bacterial and fungal species (Althagafi et al., 2019).
Potential in Antitumor and Antioxidant Activities
Compounds containing the imidazo(2,1-b)thiazole moiety, derived from 4-Bromo-5-(trifluoromethyl)thiazol-2-amine, exhibit significant antitumor and antioxidant activities. These derivatives are synthesized under Mannich conditions and show potential in cancer treatments (Hussein & Al-lami, 2022).
Application in Corrosion Inhibition Studies
Some derivatives of 4-Bromo-5-(trifluoromethyl)thiazol-2-amine have been studied for their potential as corrosion inhibitors. Quantum chemical and molecular dynamics simulations suggest that these derivatives could be effective in preventing corrosion of iron, an important consideration in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2S/c5-2-1(4(6,7)8)11-3(9)10-2/h(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDILASCZMQCAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(trifluoromethyl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315451.png)
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
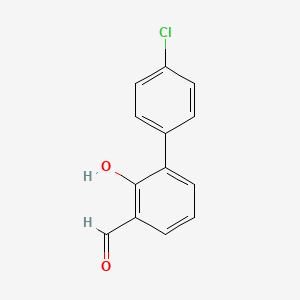
![5-Benzyl-2-(4-fluoro-phenyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)

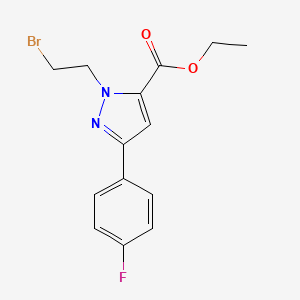
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)

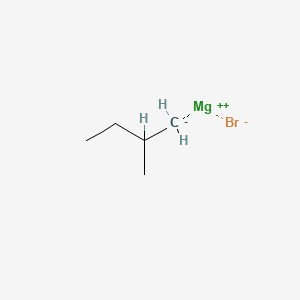
![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)
